molecular formula C17H18N2 B2700200 2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine CAS No. 111091-84-0

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine

Cat. No.: B2700200
CAS No.: 111091-84-0
M. Wt: 250.345
InChI Key: GSGJVAPSKPIZOX-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features an indole ring substituted with a methyl group at the 2-position and a phenylethanamine moiety at the 3-position. Indole derivatives are known for their roles in various biological processes and have been extensively studied for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine typically involves the construction of the indole ring followed by the introduction of the phenylethanamine side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The methyl group can be introduced via alkylation reactions, and the phenylethanamine side chain can be attached through reductive amination or other suitable coupling reactions .

Industrial Production Methods

Industrial production of indole derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors or other advanced techniques may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring or the phenylethanamine side chain.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in biological processes and potential as a bioactive compound.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways involved depend on the biological context and the particular derivative being studied. For example, some indole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-phenylethylamine: A simple phenylethylamine derivative without the indole ring.

    2-(1H-indol-3-yl)-2-phenylethanamine: Similar structure but without the methyl group at the 2-position of the indole ring.

    2-(2-methyl-1H-indol-3-yl)ethanamine: Lacks the phenyl group on the ethanamine side chain

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine is unique due to the presence of both the indole ring and the phenylethanamine moiety, which confer distinct biological activities. The methyl group at the 2-position of the indole ring can also influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-17(14-9-5-6-10-16(14)19-12)15(11-18)13-7-3-2-4-8-13/h2-10,15,19H,11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGJVAPSKPIZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(CN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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